Ald-PEG5-t-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

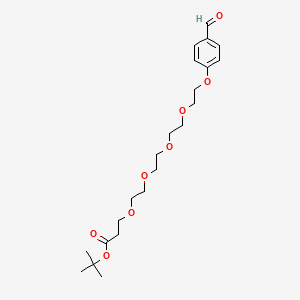

Ald-PEG5-t-butyl ester is a type of Polyethylene Glycol (PEG) linker . It is a biochemical used for proteomics research . It serves as a powerful tool for constructing prodrugs and targeted therapeutics .

Chemical Reactions Analysis

This compound is a bifunctional PEG linker, featuring an aromatic aldehyde and a t-butyl ester group . The aldehyde functionality enables selective conjugation to amine-containing molecules, while the t-butyl ester group facilitates hydrolysis under mild acidic conditions .Physical and Chemical Properties Analysis

The molecular formula of this compound is C17H32O8, and its molecular weight is 364.43 .Aplicaciones Científicas De Investigación

Polymer Photovoltaics

Poly(ethylene oxide) (PEO) polymers, including compounds similar to Ald-PEG5-t-butyl ester, have been utilized as effective buffers with aluminum electrodes to markedly improve the electrode interface. This enhancement boosts the open-circuit voltage and the power conversion efficiency of polymer-based solar cells. By thermally co-evaporating PEG with Al metal, researchers have developed a unique electrode design that is free of salts, additives, and complicated syntheses, demonstrating a significant improvement in photovoltaic cell performance (Jeng et al., 2011).

Drug Delivery and Tissue Engineering

PEG-based materials, including low-fouling, alkyne-functionalized PEG, have been assembled into nano-/micrometer-scaled films and capsules via layer-by-layer assembly and click chemistry. These constructs show potential for drug delivery and tissue engineering applications due to their low-fouling properties, redox-responsive degradation, and negligible toxicity to human cells, indicating their suitability for controlled drug release (Leung et al., 2011).

Enzyme Stability in Ionic Liquids

PEGylation, the process of attaching PEG molecules to another molecule such as a drug or enzyme, has been applied to improve the stability of enzymes in harsh environments, such as ionic liquids. For example, cellulase enzyme stability in 1-butyl-3-methylimidazolium chloride was enhanced by covalently binding the N-terminal α-amino acid residue of cellulase to mPEG-ALD, showing increased thermal stability and maintaining high enzymatic activity (Li et al., 2013).

Surface Chemistry for Bioconjugation

Thermal activation of thin polymer films, such as those containing tert-butyl ester moieties in polystyrene-block-poly(tert-butyl acrylate), has been explored for area-selective surface chemical modification. This approach allows for the local thermal deprotection of tert-butyl ester groups to carboxylic acids, enabling subsequent bioconjugation with molecules such as fluoresceinamine and poly(ethylene glycol) in micrometer and sub-micrometer scales. This method facilitates the creation of patterned bioactive surfaces for various applications (Duvigneau et al., 2008).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

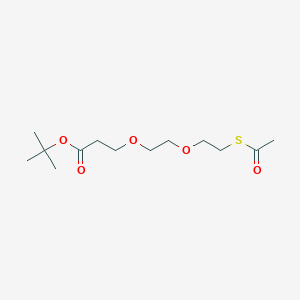

tert-butyl 3-[2-[2-[2-[2-(4-formylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O8/c1-22(2,3)30-21(24)8-9-25-10-11-26-12-13-27-14-15-28-16-17-29-20-6-4-19(18-23)5-7-20/h4-7,18H,8-17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWIJQYADDDNJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC1=CC=C(C=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

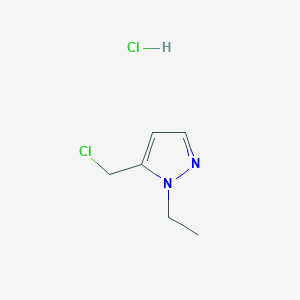

![[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1379834.png)

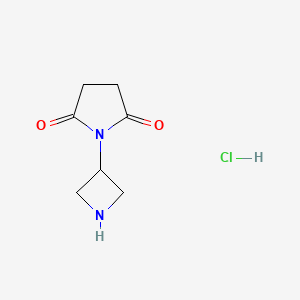

![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride](/img/structure/B1379837.png)

![5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine](/img/structure/B1379852.png)

![[3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379854.png)